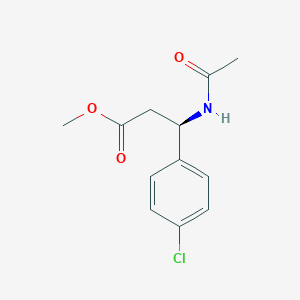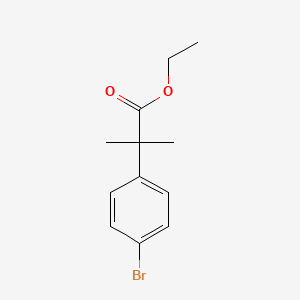
2-(Dicyclohexylphosphino)-2'-methoxybiphenyl
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is a phosphine ligand commonly used in various catalytic processes. This compound is known for its ability to facilitate cross-coupling reactions, making it a valuable tool in organic synthesis. Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and a methoxy group at the 2’-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl typically involves the lithiation of a biphenyl precursor followed by the introduction of the dicyclohexylphosphino group. One common method includes the use of chlorodicyclohexylphosphine as a reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is involved in various types of chemical reactions, including:
Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, aryl halides, and organometallic reagents. Typical reaction conditions involve the use of organic solvents like toluene or THF, and reactions are often conducted under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from reactions involving 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl exerts its effects involves its coordination to transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The phosphine ligand’s steric and electronic properties are crucial in determining the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
CyJohnPhos: 2-(Dicyclohexylphosphino)biphenyl
Uniqueness
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJPHYNYXMEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472949 | |
| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255835-82-6 | |
| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)



![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

